molecular formula C12H22O2 B14509762 6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene CAS No. 64245-41-6

6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene

Cat. No.: B14509762
CAS No.: 64245-41-6
M. Wt: 198.30 g/mol
InChI Key: MHVQUKHXRUDODS-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with dimethoxymethyl and trimethyl groups

Preparation Methods

The synthesis of 6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the alkylation of a cyclohexene derivative with dimethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethoxymethyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.

Scientific Research Applications

6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving cyclohexene derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl group can undergo hydrolysis to form reactive intermediates that interact with these targets, leading to various biological effects. The cyclohexene ring provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

6-(Dimethoxymethyl)-1,5,5-trimethylcyclohex-1-ene can be compared with similar compounds such as dimethoxymethane and other cyclohexene derivatives. Unlike dimethoxymethane, which is a simple acetal, this compound has a more complex structure that offers additional functionalization possibilities. Similar compounds include:

    Dimethoxymethane: A simple acetal used as a solvent and reagent in organic synthesis.

    Cyclohexene: A basic hydrocarbon used as a starting material for various chemical reactions.

    Trimethylcyclohexene: A derivative of cyclohexene with three methyl groups, used in the synthesis of specialty chemicals.

Properties

CAS No.

64245-41-6

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

6-(dimethoxymethyl)-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C12H22O2/c1-9-7-6-8-12(2,3)10(9)11(13-4)14-5/h7,10-11H,6,8H2,1-5H3

InChI Key

MHVQUKHXRUDODS-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1C(OC)OC)(C)C

Origin of Product

United States

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